molecular formula C25H28FN5OS B2550704 2-((3-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide CAS No. 1031954-68-3

2-((3-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide

Cat. No.: B2550704
CAS No.: 1031954-68-3
M. Wt: 465.59
InChI Key: DBAOXMHYFWMNJP-UHFFFAOYSA-N
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Description

2-((3-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C25H28FN5OS and its molecular weight is 465.59. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C25H28FN5OS
  • Molecular Weight : 465.6 g/mol
  • CAS Number : 1031954-68-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from the pyrazinyl core and incorporating various functional groups. The synthetic route often includes:

  • Formation of the Pyrazine Core : Utilizing halogenated compounds and piperazine derivatives.
  • Introduction of Thio and Acetamide Groups : Achieved through nucleophilic substitution reactions.

Antitumor Activity

Research indicates that derivatives of piperazine and pyrazine exhibit significant antitumor properties. For instance, studies have shown that compounds similar to the target molecule demonstrate cytotoxic effects against various cancer cell lines, suggesting a potential application in cancer therapy .

Antimicrobial Properties

The compound's structure suggests possible antimicrobial activity. Similar compounds with piperazine rings have been evaluated for their antibacterial and antifungal properties, showing effectiveness against pathogens like Staphylococcus aureus and Candida albicans through mechanisms that disrupt cellular integrity .

The proposed mechanism of action involves interaction with specific receptors or enzymes, leading to inhibition of critical biological pathways. For example, compounds with similar structures have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of a series of piperazine-based compounds, including derivatives similar to our target compound. The results indicated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

In another investigation, a related compound was tested for its antimicrobial efficacy using disk diffusion methods. The results showed significant inhibition zones against both gram-positive and gram-negative bacteria, suggesting that the thioether linkage in the structure contributes to its biological activity .

Comparative Analysis

A comparison of similar compounds reveals distinct biological profiles based on structural variations. For instance:

CompoundAntitumor ActivityAntimicrobial ActivityDPP-IV Inhibition
Compound AModerate (IC50 ~ 10 µM)Effective (MIC ~ 15 µg/mL)Yes
Compound BHigh (IC50 ~ 5 µM)Weak (MIC ~ 50 µg/mL)No
Target CompoundPotentially HighModerateYes

Properties

IUPAC Name

2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5OS/c1-18-5-4-6-22(19(18)2)30-13-15-31(16-14-30)24-25(28-12-11-27-24)33-17-23(32)29(3)21-9-7-20(26)8-10-21/h4-12H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAOXMHYFWMNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)N(C)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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